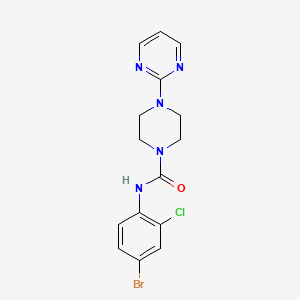
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as BPC-157, is a synthetic peptide that has been found to have potential therapeutic applications in the field of regenerative medicine. It is a stable gastric pentadecapeptide that has been shown to promote healing and tissue regeneration in various animal models.
Mécanisme D'action
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide is not fully understood, but it is believed to work by promoting the expression of growth factors and cytokines that are involved in the healing process. It has also been shown to stimulate angiogenesis and improve blood flow to the affected area.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to promote the proliferation of fibroblasts, which are cells that play a key role in the healing process. This compound has also been found to increase the expression of vascular endothelial growth factor (VEGF), which is involved in the formation of new blood vessels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments is its stability. It is a stable peptide that can be easily synthesized and stored. However, one of the limitations of using this compound is its relatively low bioavailability. It has a short half-life and is rapidly degraded in the body, which limits its therapeutic potential.
Orientations Futures
There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One area of research is the development of more stable analogs of this compound that have higher bioavailability and longer half-lives. Another area of research is the investigation of the potential therapeutic applications of this compound in humans. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in the treatment of various conditions, including inflammatory bowel disease, tendon and ligament injuries, and traumatic brain injury.
Applications De Recherche Scientifique
N-(4-bromo-2-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various animal models. It has been shown to promote healing and tissue regeneration in the gastrointestinal tract, musculoskeletal system, and central nervous system. This compound has also been found to have anti-inflammatory, anti-ulcer, and neuroprotective effects.
Propriétés
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrClN5O/c16-11-2-3-13(12(17)10-11)20-15(23)22-8-6-21(7-9-22)14-18-4-1-5-19-14/h1-5,10H,6-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFRXCXYAUTVPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=C(C=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4725548.png)
![N-benzyl-2-{2-bromo-4-[2-(2-chlorophenyl)carbonohydrazonoyl]-6-ethoxyphenoxy}acetamide](/img/structure/B4725557.png)
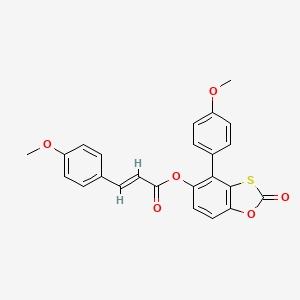
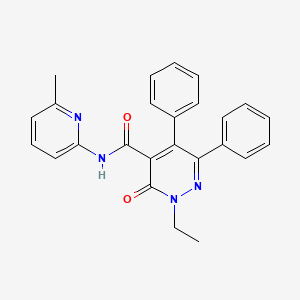
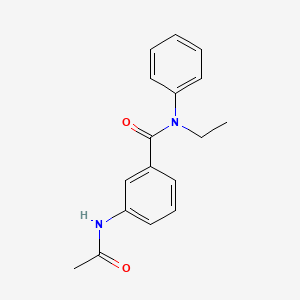
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide](/img/structure/B4725585.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4725586.png)
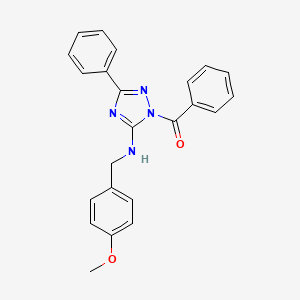
![4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4725591.png)

![2-(2-tert-butylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4725605.png)
![1-(4-fluorophenyl)-4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4725612.png)
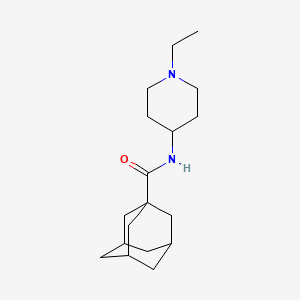
![3-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4725622.png)